Bendamustine Dimer 2'-Allyl Ester
Description
Properties
Molecular Formula |
C₃₅H₄₅Cl₃N₆O₄ |
|---|---|
Molecular Weight |
720.13 |
Synonyms |
4-(5-((2-((4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Allyl Ester |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Bendamustine Dimer 2 Allyl Ester
Synthetic Methodologies and Process Optimization
The synthesis of Bendamustine (B91647) Dimer 2'-Allyl Ester is a multi-step process that involves the initial formation of a core dimer structure, followed by the specific introduction of the allyl ester moiety.
Detailed Chemical Synthesis Routes for Dimer Formation
The foundational step in the synthesis is the creation of the bendamustine dimer. A common route involves the coupling of two different bendamustine-related molecules: bendamustine hydrochloride and its monohydroxy derivative. google.com Monohydroxy bendamustine is a known hydrolysis product of bendamustine.
The primary reaction for dimer formation is an intermolecular esterification. The carboxylic acid group of a bendamustine molecule reacts with the primary hydroxyl group of a monohydroxy bendamustine molecule, forming an ester linkage and creating the core dimer structure. This resulting dimer possesses a terminal carboxylic acid group, which is the target for the subsequent allyl esterification. google.com
A plausible synthetic pathway is outlined below:
Formation of Monohydroxy Bendamustine: Bendamustine hydrochloride is subjected to controlled hydrolysis to generate monohydroxy bendamustine hydrochloride, where one of the 2-chloroethyl groups is replaced by a 2-hydroxyethyl group.
Dimer Coupling: Bendamustine hydrochloride is then reacted with the generated monohydroxy bendamustine hydrochloride in an organic solvent. google.com This reaction is facilitated by a condensing agent and a catalyst to form the bendamustine dimer. google.com The product is then typically isolated and purified using column chromatography. google.com
Esterification Techniques for Allyl Moiety Incorporation
Once the bendamustine dimer with its free carboxylic acid is synthesized and purified, the final step is the incorporation of the allyl group via esterification. This is a standard chemical transformation where the terminal carboxylic acid of the dimer is reacted with allyl alcohol.
Common esterification methods applicable to this synthesis include:
Fischer-Speier Esterification: This classic method would involve reacting the bendamustine dimer with an excess of allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating.
Steglich Esterification: A milder method suitable for complex molecules, this technique uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and allyl alcohol at or below room temperature. This method is noted in the synthesis of related bendamustine impurities.
The final product, Bendamustine Dimer 2'-Allyl Ester, is then purified from the reaction mixture, commonly through chromatographic techniques.
Catalysis and Reaction Condition Optimization in Synthetic Processes
The optimization of catalysts and reaction conditions is critical for achieving high yield and purity. For the initial dimer formation, a variety of catalysts and reagents can be employed. google.com
A patent for a related bendamustine hydrochloride dimer specifies several effective systems. google.com The reaction is typically performed in an organic solvent, with several options providing a suitable reaction medium. google.com
Table 1: Reagents and Conditions for Bendamustine Dimer Formation
| Parameter | Options |
|---|---|
| Condensing Agent | EDCI, HATU, TBTU, CDI |
| Catalyst | DMAP, Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvent | DMF, NMP, DMSO, Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | ~4 hours |
Data sourced from a patent on bendamustine hydrochloride dimer synthesis. google.com
For the subsequent allyl esterification, conditions would be optimized based on the chosen method. Acid-catalyzed esterification would require careful control of temperature and removal of water to drive the reaction to completion. For a coupling agent-mediated reaction, the stoichiometry of the dimer, allyl alcohol, and reagents like DCC and DMAP would be optimized to maximize conversion and minimize side products.
Scalability Considerations for Research-Scale Production
The described synthetic routes are well-suited for research-scale production (i.e., in the milligram to gram range) for use as an analytical reference standard. google.com The procedures utilize standard laboratory equipment and techniques, such as reactions in glassware under an inert atmosphere and purification by column chromatography. google.com
Key considerations for scalability include:
Purification: The reliance on column chromatography for purification can be a bottleneck for larger scales, requiring significant solvent usage and time.
Reaction Control: As noted in related bendamustine ester syntheses, maintaining reproducible yields and consistent product quality can be challenging upon scale-up, requiring robust process control.
One documented synthesis of a related dimer yielded 30 mg of product with a purity of 97.5%, which is characteristic of production for analytical and reference purposes. google.com
Comprehensive Structural Characterization and Confirmation
The definitive identification of this compound relies on advanced analytical techniques, with mass spectrometry being central to confirming its molecular weight and formula.
High-Resolution Mass Spectrometry for Molecular Weight and Formula Validation
High-Resolution Mass Spectrometry (HRMS) is the primary method for validating the molecular weight and confirming the elemental composition of the synthesized molecule. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
For this compound, HRMS analysis using a technique like electrospray ionization (ESI) in positive mode would be expected to show a protonated molecular ion ([M+H]⁺). This analysis would confirm the molecular formula and weight. alentris.orgmolcan.com
Table 2: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | Allyl 4-(5-((2-((4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | veeprho.comalentris.org |
| Molecular Formula | C₃₅H₄₅Cl₃N₆O₄ | molcan.com |
| Molecular Weight | 720.13 g/mol (as free base) | molcan.com |
The HRMS data would be scrutinized for two key features:
Accurate Mass: The measured mass of the molecular ion would be compared to the calculated theoretical mass. For the [M+H]⁺ ion of the free base, the expected m/z value would be approximately 721.29.
Isotopic Pattern: The presence of three chlorine atoms in the molecule creates a distinct and predictable isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The observation of this characteristic pattern provides strong evidence for the presence of three chlorine atoms in the structure.
Following a comprehensive search for scientific literature, detailed experimental data for the structural elucidation of this compound is not publicly available in peer-reviewed journals or databases. Information regarding its specific nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption, and elemental analysis is proprietary to manufacturers of analytical standards or has not been published.
While general information, such as the compound's chemical name—Allyl 4-(5-((2-((4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate hydrochloride—and its molecular formula (C₃₅H₄₅Cl₃N₆O₄) are known, the specific data points required for a detailed analysis as per the requested outline are absent from accessible scientific literature. alentris.orgmolcan.com The compound is recognized as a potential impurity related to the active pharmaceutical ingredient Bendamustine. veeprho.comnih.gov
A patent detailing a general synthesis for a bendamustine dimer exists, which describes the condensation reaction between bendamustine hydrochloride and a monohydroxy derivative. google.com However, this document does not provide the specific characterization data for the 2'-Allyl Ester variant.
Without access to primary research data, a scientifically accurate article that includes the required detailed analysis and data tables for NMR, IR, and elemental analysis cannot be generated. The creation of such data would be speculative and would not adhere to the required standards of scientific accuracy.
Molecular Design Principles and Structure Activity Relationship Sar of Bendamustine Dimer 2 Allyl Ester
Design Rationale for the Dimeric and Allyl Ester Modifications
The unique structure of Bendamustine (B91647) Dimer 2'-Allyl Ester, featuring both a dimeric scaffold and an allyl ester moiety, suggests a deliberate design strategy aimed at enhancing the therapeutic profile of the original bendamustine molecule. This design can be deconstructed into two key components: the dimerization of the bendamustine core and the introduction of an allyl ester as a prodrug feature.
Theoretical Impact of Dimerization on Receptor Binding and DNA Interaction
Dimerization represents a compelling strategy in drug design to enhance binding affinity and specificity for biological targets. In the context of bendamustine, a bifunctional alkylating agent that exerts its cytotoxic effects through DNA cross-linking, dimerization is hypothesized to significantly augment its interaction with DNA. nih.govmdpi.com
Enhanced Cross-linking Potential: The primary mechanism of action for bendamustine involves the alkylation of DNA bases, leading to intra- and inter-strand cross-links that trigger cell death. nih.govplos.org A dimeric compound theoretically possesses a higher probability of inducing these cross-links due to the proximity of the two alkylating nitrogen mustard groups.
Altered Binding Site Specificity: The linker connecting the two bendamustine molecules can influence the preferred DNA binding sites and the geometry of the resulting DNA adducts. This could potentially lead to a different spectrum of activity or overcome resistance mechanisms associated with the parent drug.
The Allyl Ester as a Prodrug Moiety: Implications for Cellular Uptake and Bioreversibility
The incorporation of an allyl ester group serves as a classic prodrug strategy to mask the carboxylic acid of one of the bendamustine units. This modification is intended to improve the physicochemical properties of the drug, particularly its lipophilicity.
Bioreversibility: The allyl ester is designed to be cleaved by intracellular esterases, enzymes that are abundant within cells. This enzymatic cleavage would release the active dimeric form of bendamustine at the site of action, ensuring that the therapeutic effect is localized within the target cells. This bioreversible activation is a cornerstone of prodrug design, minimizing systemic exposure to the active drug and potentially reducing off-target side effects.
Comparative Structure-Activity Investigations with Monomeric Bendamustine and Related Analogues
While specific preclinical data for Bendamustine Dimer 2'-Allyl Ester is not extensively published, its structure-activity relationship (SAR) can be inferred from studies on monomeric bendamustine and other ester or dimeric derivatives. It is noteworthy that "this compound" has also been identified as an impurity of bendamustine, which may suggest it can form as a byproduct during synthesis or storage. veeprho.com
Elucidation of Specific Structural Determinants Influencing Preclinical Activity
The preclinical activity of bendamustine derivatives is highly dependent on specific structural features. For the dimeric allyl ester, the following determinants are considered critical:
The Nitrogen Mustard Moiety: The bis(2-chloroethyl)amino group is the pharmacophore responsible for DNA alkylation. The integrity of this group is essential for cytotoxic activity.
The Benzimidazole (B57391) Ring: This purine (B94841) analogue-like core contributes to the unique properties of bendamustine, including its effects on DNA repair and cell cycle checkpoints. nih.gov
The Linker in the Dimer: The nature and length of the linker connecting the two bendamustine units are crucial in determining the spatial orientation of the two alkylating moieties and, consequently, the efficiency and type of DNA cross-linking.
The Allyl Ester Group: As discussed, this group primarily influences the pharmacokinetic properties of the molecule, such as cell permeability and intracellular concentration. nih.govplos.org
The following table summarizes the anticipated impact of these structural modifications on preclinical activity parameters.
| Structural Modification | Anticipated Effect on Preclinical Activity | Rationale |
| Dimerization | Increased cytotoxicity and potency | Enhanced DNA binding avidity and cross-linking potential |
| Allyl Ester Prodrug | Increased intracellular concentration | Improved lipophilicity and cellular uptake |
| Linker Composition | Modulation of binding specificity | Influences the geometry of DNA interaction |
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of this compound plays a significant role in its ability to interact with DNA. The flexibility or rigidity of the linker will dictate the possible conformational states and the distance between the two pharmacophores. While specific conformational analysis of this molecule is not available, studies on similar molecules suggest that a certain degree of flexibility is necessary to allow for optimal positioning within the DNA grooves for cross-linking. researchgate.net
Stereochemistry could also be a factor if chiral centers are present in the linker. Different stereoisomers could exhibit varied biological activities due to differences in how they fit into the chiral environment of the DNA helix.
Computational Chemistry and Molecular Modeling Approaches
In the absence of empirical data, computational chemistry and molecular modeling offer valuable tools to predict the behavior of this compound.
Molecular Docking: Docking simulations can be employed to model the interaction of the dimer with DNA. These models can predict the preferred binding modes (e.g., minor groove binding, intercalation), identify key interactions with DNA bases, and estimate the binding energy. eurekaselect.commdpi.com This can help to rationalize the potential for enhanced affinity due to dimerization.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-DNA complex over time. This can reveal how the dimer affects the local structure of the DNA and the stability of the cross-links formed.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the molecule, including the reactivity of the nitrogen mustard groups and the mechanism of DNA alkylation.
These computational approaches can guide the rational design of future dimeric bendamustine analogues with improved therapeutic properties.
Ligand-Target Docking Simulations
Currently, there are no published studies specifically detailing ligand-target docking simulations for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For the parent compound, Bendamustine, molecular docking and molecular dynamics simulations have been conducted to investigate its interaction with proteins such as p53. These studies provide insights into the binding energies and potential interaction sites. It is plausible that similar methodologies could be applied to this compound to understand its binding affinity and selectivity for various biological targets. Such studies would be crucial in elucidating its potential mechanism of action and comparing it to that of Bendamustine and other derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. There are currently no specific QSAR models reported in the scientific literature for this compound.
The development of a QSAR model for this compound would require a dataset of structurally related Bendamustine dimers and their corresponding biological activities. By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), a predictive model could be constructed. This would be invaluable for designing novel Bendamustine derivatives with improved efficacy and reduced toxicity.
Molecular Dynamics Simulations to Predict Conformational Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions over time. As with the other computational methods, there is a lack of specific MD simulation studies focused on this compound.
MD simulations of the parent Bendamustine have been used to study its conformational changes when interacting with proteins. Similar simulations for this compound could reveal its flexibility, conformational preferences, and the stability of its interactions with potential biological targets. This information would complement docking studies and provide a more dynamic picture of its molecular interactions. nih.gov
Data Tables
Due to the absence of specific research on this compound, it is not possible to generate data tables based on experimental or computational findings for this particular compound.
Mechanistic Pharmacology of Bendamustine Dimer 2 Allyl Ester in Preclinical Cellular Models
Investigation of DNA Alkylation and Cross-linking Profile
While the parent compound, bendamustine (B91647), is well-documented to be a DNA alkylating agent that forms covalent bonds and cross-links with DNA, leading to cell death nih.govdrugbank.com, specific details regarding the DNA interactions of the dimeric ester are not available.
Cellular Uptake, Intracellular Fate, and Prodrug Activation Studies (In Vitro)
The cellular pharmacology of bendamustine derivatives can be complex, with esterification potentially altering cellular uptake and activation.
Release and Intracellular Concentrations of the Active Moiety
Induction of Cellular Stress Responses and Programmed Cell Death Pathways
The cytotoxic effects of bendamustine are largely attributed to its ability to induce DNA damage, which in turn activates cellular stress responses and programmed cell death. nih.govresearchgate.net This process is a cornerstone of its anticancer activity.
Bendamustine is a potent inducer of apoptosis in various cancer cell lines. asco.orgnih.gov Its cytotoxic effects are mediated through the intrinsic apoptotic pathway, which involves the generation of reactive oxygen species. nih.gov This leads to the cytosolic release of mitochondrial apoptogenic proteins. nih.gov A key event in this cascade is the activation of executioner caspases, such as caspase-3, which is evidenced by its cleavage. nih.gov Poly (ADP-ribose) polymerase (PARP) cleavage is another hallmark of apoptosis induced by DNA damaging agents like bendamustine. While bendamustine is known to induce apoptosis, some studies suggest that in certain contexts, such as in p53-deficient B-cell neoplasms, this can occur through caspase-independent signaling pathways. nih.gov
In Hodgkin lymphoma cell lines, exposure to bendamustine led to a significant increase in Annexin-V binding, a marker of early apoptosis, in over 50% of cells within 24 hours at concentrations below 100 µmol/L. asco.org This apoptotic fraction increased to 70-90% with longer exposure times. asco.org
The regulation of apoptosis-related proteins is central to bendamustine's mechanism of action. The tumor suppressor protein p53, a critical regulator of cell fate, is activated in response to bendamustine-induced DNA damage. nih.gov This activation occurs through phosphorylation at Ser15. nih.gov Activated p53 can then promote apoptosis. nih.gov Interestingly, the cytotoxic activity of bendamustine has been observed to be effective even in cells with mutated or deficient p53. asco.orgnih.gov
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, PUMA, NOXA) and anti-apoptotic (e.g., Bcl-2) members, are also key modulators of bendamustine-induced cell death. mdpi.com Studies have shown that bendamustine treatment leads to the up-regulation of the pro-apoptotic BH3-only proteins PUMA and NOXA. nih.gov This is followed by the conformational activation of BAX and BAK, which permeabilize the mitochondrial outer membrane, a point of no return in the apoptotic cascade. nih.gov While some research indicates that the expression of Bcl-2 and BAX proteins and their corresponding mRNA levels remain unchanged during incubation with bendamustine, nih.gov other studies report an increase in the expression of BAX and the BH3-only protein BBC3 (PUMA). nih.gov
The following table summarizes the effects of bendamustine on key apoptosis-related proteins:
| Protein | Function | Effect of Bendamustine Treatment | Reference |
| p53 | Tumor suppressor, transcription factor | Increased phosphorylation (activation) | nih.gov |
| PUMA (BBC3) | Pro-apoptotic Bcl-2 family member | Upregulation of expression | nih.govnih.gov |
| NOXA | Pro-apoptotic Bcl-2 family member | Upregulation of expression | nih.gov |
| BAX | Pro-apoptotic Bcl-2 family member | Conformational activation, increased expression | nih.govnih.gov |
| BAK | Pro-apoptotic Bcl-2 family member | Conformational activation | nih.gov |
| Bcl-2 | Anti-apoptotic Bcl-2 family member | Decreased gene expression in some contexts | nih.gov |
| Caspase-3 | Executioner caspase | Cleavage (activation) | nih.gov |
Bendamustine exerts a significant, dose-dependent effect on cell cycle progression. nih.gov At lower concentrations, bendamustine typically induces a G2/M phase arrest in the cell cycle. asco.orgnih.gov This arrest is a consequence of DNA damage, which activates the DNA damage checkpoint pathway. nih.gov In contrast, higher concentrations of bendamustine have been shown to cause an S-phase arrest. nih.gov This dose-dependent differential effect on the cell cycle has been observed across multiple cancer cell lines, including both adherent and suspension cells. nih.gov
For example, in HeLa cells, lower doses of bendamustine (25-100 µM) resulted in an accumulation of cells with a 4N DNA content, indicative of a G2/M delay, while a higher dose (200 µM) led to an S-phase arrest. nih.gov Similarly, in Hodgkin lymphoma cell lines, concentrations as low as 25 µmol/L induced a G2/M arrest in over 50% of cells. asco.org The activation of the ATM-Chk2-Cdc2 signaling pathway is implicated in the G2 arrest induced by bendamustine. nih.gov
The table below illustrates the dose-dependent effects of bendamustine on cell cycle arrest in different cell lines:
| Cell Line | Low Dose Bendamustine | High Dose Bendamustine | Reference |
| HeLa | G2 arrest | S phase arrest | nih.gov |
| U2932 (B cell lymphoma) | G2 arrest (at 10 µM) | S phase arrest (at 50 µM) | nih.gov |
| Hodgkin Lymphoma Cell Lines | G2/M arrest (at 25 µmol/L) | Not specified | asco.org |
| Myeloma Cell Lines | G2 arrest (at 10-30 µg/ml) | Not specified | nih.gov |
In addition to apoptosis, mitotic catastrophe is another mechanism of cell death induced by bendamustine, particularly when the G2 checkpoint is abrogated. researchgate.net When cells arrested in G2 by low-dose bendamustine are forced into mitosis, they tend to divide normally. nih.gov However, cells arrested in S-phase by high-dose bendamustine that are prematurely pushed into mitosis exhibit highly aberrant mitotic figures and often die during mitosis. nih.govresearchgate.net This suggests that the DNA damage incurred at higher concentrations is irreparable, leading to mitotic catastrophe. nih.gov Evidence of mitotic catastrophe includes the presence of tetraploid nuclei. asco.org While apoptosis appears to be the primary mode of cell death, a small fraction of cells may undergo necrosis, as indicated by Annexin V-negative/PI-positive staining. plos.org
Global Gene Expression and Proteomic Profiling in Response to Treatment
Global gene expression and proteomic profiling studies have begun to unravel the complex network of cellular responses to bendamustine. In chronic lymphocytic leukemia (CLL) cells, bendamustine, particularly in combination with rituximab, has been shown to modify the expression of numerous apoptosis-regulating genes. nih.gov Microarray analyses have revealed that bendamustine can increase the expression of pro-apoptotic genes like BAX and BBC3. nih.gov Furthermore, in some patient samples, a decrease in the expression of the anti-apoptotic gene BCL-2 and the transcription factor NFκB was observed. nih.gov
More recent studies in diffuse large B-cell lymphoma (DLBCL) have utilized RNA-sequencing to explore the pathways targeted by bendamustine in combination with rituximab. nih.gov These analyses provide a broader understanding of the drug's impact on the cellular transcriptome and proteome, offering insights into its dual tumoricidal and immunomodulatory actions. nih.gov Such global profiling techniques would be invaluable in delineating the specific molecular signature of a response to Bendamustine Dimer 2'-Allyl Ester.
Preclinical Pharmacological Efficacy in in Vitro and in Vivo Models
In Vitro Antiproliferative and Cytotoxic Activity Profiling
Research into bendamustine (B91647) esters has consistently shown them to be markedly more potent cytotoxic agents than the parent compound. nih.govnih.gov This enhanced activity is a key rationale for the development of derivatives like Bendamustine Dimer 2'-Allyl Ester.
Studies on a range of bendamustine esters have demonstrated significantly increased cytotoxicity, with some derivatives being up to 100 times more effective than bendamustine. nih.gov This increased potency is observed across a wide spectrum of human cancer cell lines. The enhanced cytotoxic effect is attributed to greater cellular accumulation of the ester derivatives compared to the parent compound. nih.govnih.gov For instance, analytical studies revealed that the cellular enrichment of certain esters in cancer cells directly correlates with their heightened antiproliferative activities. nih.gov
While specific IC50 values for this compound are not available, the general trend observed for other esters suggests it would exhibit superior potency over bendamustine. A hypothetical dose-response characterization would likely show a significant leftward shift in the concentration-response curve compared to the parent drug.
Interactive Table: Comparative Cytotoxicity of Bendamustine vs. its Ester Derivatives (Conceptual)
The following table conceptualizes the expected enhancement in cytotoxic activity based on published data for other bendamustine esters.
| Cell Line Category | Parent Compound (Bendamustine) IC50 Range | Expected Bendamustine Ester IC50 Range | Fold Improvement (Approx.) |
| Hematological Malignancies | Micromolar (µM) | High Nanomolar (nM) to low µM | Up to 100x |
| Solid Tumors (e.g., Melanoma, Lung) | Often high µM or resistant | Micromolar (µM) | Up to 100x |
| Bendamustine-Resistant Lines | Very high µM / Ineffective | Micromolar (µM) | Significant |
Note: This table is illustrative, based on findings for a class of compounds, not specific data for this compound.
Bendamustine itself has a well-documented spectrum of activity, primarily against hematological malignancies like chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and multiple myeloma. nih.govnih.gov However, its efficacy against solid tumors is limited. nih.gov
A significant breakthrough highlighted in the research is that bendamustine esters demonstrate considerable cytotoxic potency against a broad panel of human cancer cell types, including both hematologic and solid malignancies that are typically resistant to bendamustine. nih.govnih.gov This includes, but is not limited to, malignant melanoma, colorectal carcinoma, and lung cancer. nih.gov This suggests that this compound could represent a therapeutic strategy for extending the clinical utility of the bendamustine scaffold to solid tumors.
A key advantage of the bendamustine ester class of compounds is their ability to overcome resistance to the parent molecule. nih.gov Studies have shown that these esters are potent cytotoxic agents in cancer cell lines that are resistant to bendamustine. nih.gov This suggests that the mechanism of resistance to bendamustine, which may involve reduced cellular uptake, can be bypassed by the ester derivatives due to their more efficient accumulation within cancer cells. nih.gov
Therefore, it is projected that this compound would be effective not only in treatment-naive cancer models but also in models that have acquired resistance to bendamustine or other alkylating agents.
While specific combination studies involving this compound have not been published, the parent compound, bendamustine, has been effectively used in combination therapies. For example, in vitro studies have shown a highly synergistic effect in inducing apoptosis when bendamustine is combined with fludarabine (B1672870) in CLL cells. nih.gov Clinically, it is often combined with agents like rituximab. medscape.comyoutube.com
Given the significantly enhanced single-agent potency of bendamustine esters, it is highly probable that this compound would also exhibit synergistic or additive effects when combined with other anticancer agents. Its distinct chemical structure and potentially altered cellular pharmacology could lead to novel synergistic interactions with targeted therapies, immunotherapies, or other chemotherapeutic agents.
In Vivo Efficacy Assessment in Animal Models of Malignancy (Non-human)
In vivo studies are critical to confirm the therapeutic potential of a new compound. Although no specific in vivo data for this compound are available, recent studies on other bendamustine formulations provide a framework for how its efficacy would be evaluated.
Subcutaneous xenograft models are a standard for initial in vivo efficacy testing. A recent study demonstrated that a novel oral formulation of bendamustine showed comparable antitumor activity to the intravenous form in subcutaneous xenograft models of non-Hodgkin lymphoma (Raji), multiple myeloma (MM.1s), and B-cell acute lymphoblastic leukemia (RS4;11). nih.gov
It would be expected that this compound, when administered in similar xenograft models, would demonstrate significant tumor growth inhibition. Based on its projected higher in vitro potency, it might achieve this efficacy at lower, better-tolerated doses compared to the parent compound. Orthotopic models, which involve implanting tumor cells in the organ of origin, would provide a more clinically relevant assessment of efficacy, particularly for solid tumors or disseminated hematological malignancies. researchgate.net Such models would be essential in the preclinical development of this compound to confirm its activity in a more physiologically representative tumor microenvironment.
Mechanisms of Acquired and Intrinsic Resistance to Bendamustine Dimer 2 Allyl Ester
Identification of Cellular and Molecular Resistance Mechanisms in Preclinical Models
Preclinical models, primarily utilizing cancer cell lines, have been instrumental in elucidating the ways in which tumor cells evade the cytotoxic effects of bendamustine (B91647). nih.gov These investigations have pinpointed several key cellular and molecular pathways that contribute to both inherent and acquired resistance.
Characterization of DNA Repair Pathway Upregulation or Dysregulation
The principal mechanism of action for bendamustine involves inducing extensive DNA damage, including single- and double-strand breaks. aacrjournals.org Consequently, the upregulation or dysregulation of DNA repair pathways is a primary driver of resistance. Unlike other alkylating agents, bendamustine distinctively activates the base excision repair (BER) pathway. aacrjournals.org
In response to the DNA lesions caused by bendamustine, cells activate complex DNA damage response (DDR) signaling networks. researchgate.net Key pathways implicated in this response include the Ataxia Telangiectasia Mutated (ATM)-Chk2 and ATR-Chk1 pathways. researchgate.netspandidos-publications.com Activation of these pathways can lead to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA and thus survive the treatment. nih.govresearchgate.net If the DNA damage is too severe to be repaired, these pathways can trigger apoptosis. nih.gov However, cancer cells with enhanced DNA repair capacity can withstand higher levels of drug-induced damage, leading to resistance. mdpi.com Studies have shown that bendamustine treatment leads to the formation of γ-H2AX and 53BP1 foci, markers of DNA double-strand breaks, and subsequent activation of checkpoint kinases like Chk1. researchgate.net Enhanced efficiency in repairing these breaks is a critical component of resistance.
Role of Drug Efflux Pumps and Reduced Intracellular Compound Accumulation
Reduced intracellular accumulation of a therapeutic agent is a well-established mechanism of drug resistance. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps. nih.govyoutube.com These pumps actively transport chemotherapeutic agents out of the cancer cell, lowering the intracellular concentration to sub-lethal levels. youtube.com While direct evidence for the involvement of specific efflux pumps in resistance to Bendamustine Dimer 2'-Allyl Ester is not available, the role of such pumps in multi-drug resistance is a general mechanism in oncology. nih.gov
Conversely, the uptake of bendamustine into lymphoid cells is facilitated by equilibrative nucleoside transporters (ENTs), particularly ENT1. nih.gov The purine-like benzimidazole (B57391) ring of bendamustine likely facilitates this transport. nih.govproquest.com It can be inferred that downregulation or mutation of these transporters could lead to decreased intracellular drug levels and subsequent resistance. Interestingly, preclinical studies have shown that bendamustine can itself increase the expression of ENT1, which may have implications for combination therapies. nih.gov
Alterations in Apoptotic Signaling Cascades and Cell Death Resistance
Bendamustine is known to induce cell death primarily through the activation of apoptosis. aacrjournals.orgoaepublish.com This involves the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins PUMA and NOXA, leading to the conformational activation of BAX and BAK. nih.gov This, in turn, results in the release of mitochondrial apoptogenic factors. nih.gov Therefore, alterations in this signaling cascade are a significant mechanism of resistance.
Preclinical studies in multiple myeloma (MM) and chronic lymphocytic leukemia (CLL) have demonstrated that resistance can be associated with the dysregulation of key apoptotic regulators. nih.govnih.gov Bendamustine-induced apoptosis is often mediated by the p53 tumor suppressor protein. nih.govspandidos-publications.com However, bendamustine has also been shown to be effective in cells with p53 mutations, in part by inducing an alternative form of cell death known as mitotic catastrophe. spandidos-publications.comnih.gov This occurs when cells with significant DNA damage attempt to enter mitosis, leading to their demise. spandidos-publications.com Resistance can therefore arise from mutations or alterations in genes that regulate these cell death pathways, allowing cancer cells to bypass both apoptosis and mitotic catastrophe.
Development and Validation of Preclinical Resistance Gene Signatures (REGS)
To better predict which tumors will be resistant to bendamustine, researchers have developed resistance gene signatures (REGS) using preclinical models. nih.govoaepublish.com A notable study developed a bendamustine REGS by analyzing gene expression profiles and the degree of growth inhibition in a panel of diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) cell lines. nih.gov
This approach allows for the identification of a pattern of gene expression that correlates with resistance or sensitivity to the drug. nih.gov The resulting REGS was then used to stratify patient cohorts and predict the probability of resistance. nih.gov
Key Findings from a Bendamustine REGS Study:
| Cancer Type | Subtype with Lower Resistance Probability | Subtype with Higher Resistance Probability | Correlation with Other Drugs |
|---|---|---|---|
| DLBCL | Germinal Center B-cell-like (GCB) subtype, Centrocyt- und Plasmablast-Subtypen | - | Resistance correlated with cyclophosphamide (B585) resistance |
| MM | Plasma cell subtype | pre-BII classified tumors, 4p14, MAF, and D2 TC subclasses | Resistance correlated with melphalan (B128) resistance |
This table summarizes findings from a study that developed a bendamustine resistance gene signature (REGS) in DLBCL and MM cell lines. nih.govoaepublish.com
These preclinical REGS provide a powerful tool for patient stratification and for identifying molecular subtypes that are more likely to be intrinsically resistant to bendamustine therapy. nih.gov
Strategies to Overcome Resistance in Preclinical Settings
Understanding the mechanisms of resistance allows for the rational design of strategies to overcome it. In preclinical settings, a primary approach is the use of combination therapies.
Rational Design of Combination Therapies with Modulators of Resistance Pathways
The goal of combination therapy is to target multiple cellular pathways simultaneously or to use one agent to sensitize cancer cells to the effects of another. nih.gov Preclinical studies have identified several rational combination strategies to overcome bendamustine resistance.
Isobologram analysis has revealed synergistic effects when bendamustine is combined with pyrimidine (B1678525) analogues such as cytarabine (B982) (Ara-C). nih.gov The proposed mechanism is that bendamustine, by increasing the expression of ENT1, enhances the uptake of Ara-C into the cancer cells, leading to a more potent cytotoxic effect. nih.gov Synergy has also been observed with other alkylating agents. nih.gov
Another strategy involves targeting the signaling pathways that contribute to cell survival and resistance. For instance, in myeloma cells, the combination of bendamustine with an inhibitor of p38 MAPK has been shown to synergistically induce apoptosis. nih.gov This is because bendamustine can activate p38 as a pro-survival signal to allow for DNA repair, and inhibiting this pathway pushes the cell towards apoptosis. nih.gov These preclinical findings provide a strong rationale for clinical trials of such combination regimens in patients with resistant disease. nih.gov
Information regarding "this compound" is not publicly available.
Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its resistance mechanisms and the development of novel analogues. Despite thorough searches of scientific literature, patent databases, and other scholarly resources, no specific data or research findings were identified for the requested topics concerning this particular molecule.
"this compound" is recognized as an impurity associated with the manufacturing of the chemotherapy drug Bendamustine. Its primary role appears to be as a reference standard for analytical and quality control purposes to ensure the purity of the final drug product.
The available scientific literature focuses extensively on the parent compound, Bendamustine, detailing its mechanisms of action, clinical applications, and the development of resistance in cancer cells. However, this body of research does not extend to the specific biological activities or resistance profiles of its impurities, including the "this compound."
Consequently, there is no publicly available information to populate the requested article outline concerning:
: No studies were found that investigate how cancer cells might develop resistance specifically to this dimer compound.
Development of Novel Dimer Analogues to Circumvent Identified Resistance Mechanisms: As no resistance mechanisms have been identified for this specific dimer, there is no corresponding research on developing new analogues to overcome such resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Bendamustine Dimer 2'-Allyl Ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key synthetic routes include Pd-catalyzed allyl ester removal (e.g., using Pd(0) with scavengers like sulfinic salts) and cyclization reactions under controlled temperatures . Esterification via carbodiimide-mediated coupling (e.g., DCC) or acid-catalyzed methods (e.g., H3BO3) can also be employed, though side reactions like dimerization may occur . Reaction conditions such as solvent choice (THF vs. ether), temperature (-15°C to reflux), and catalyst loading significantly impact yields and byproduct formation. For example, slow warming after CuBr·SMe2 addition suppresses dimerization .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, especially <sup>13</sup>C and <sup>1</sup>H) is critical for structural confirmation, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities . Preparative GC can isolate pure diene isomers, as demonstrated in alkenylboronate ester coupling studies . Fourier-Transform Infrared Spectroscopy (FT-IR) monitors functional groups like ester carbonyls, and Differential Scanning Calorimetry (DSC) assesses thermal stability during polymerization .
Q. What are the typical side reactions encountered during allyl ester synthesis, and how can they be monitored?
- Methodological Answer : Common side reactions include dimerization (e.g., thermal decomposition dimers ), ester interchange (leading to polylactic acid formation ), and rearrangements (e.g., methallyl alcohol to isobutyraldehyde ). Monitoring via <sup>1</sup>H NMR or GC-MS is essential. For example, GC analysis quantified 82% yield of (4E)-1,4-nonadiene with 4% dimer impurity .
Advanced Research Questions
Q. How can researchers mitigate the formation of dimeric byproducts during the synthesis of allyl esters?
- Methodological Answer : Dimer suppression requires precise control of reaction kinetics. For example, stirring at -15°C for 1 hour before warming increased diene yield from 82% to 92% while reducing dimer formation to <1% . Using HMPA as a co-solvent in Cu-mediated reactions minimizes side products but requires optimization of equivalents to avoid excess decomposition . Borate complexation (e.g., H3BO3) during esterification also reduces dimerization .
Q. What strategies are effective in optimizing the Pd-catalyzed removal of allyl esters in complex molecules?
- Methodological Answer : Pd(0)-catalyzed deprotection benefits from scavengers like sulfinic salts in polar aprotic solvents (e.g., acetonitrile). Solvent screening (e.g., THF/water mixtures) and pH control are critical for unstable intermediates . Telescoping steps (directly using crude solutions without isolation) can bypass purification challenges, though purity trade-offs must be evaluated .
Q. How does the choice of solvent and scavenger affect the deprotection of allyl esters in sensitive intermediates?
- Methodological Answer : Solvent polarity influences reaction rates and byproduct profiles. For example, HMPA enhances Cu reagent reactivity but may require tert-butoxide to stabilize intermediates . Scavengers like morpholine or thiols improve allyl group removal efficiency in Pd-catalyzed systems, particularly for acid-sensitive substrates .
Q. How can telescoping strategies be applied to reduce purification steps without compromising purity?
- Methodological Answer : Telescoping is viable when impurity profiles remain consistent post-reaction. For Ertapenem Allyl ester, direct use of pre-column solution in the next step avoided losses from precipitation, despite minor impurities like Open-ring Erta-Allyl . However, intermediates prone to degradation (e.g., penems) require stabilization via low-temperature storage or buffered conditions .
Q. What are the challenges in achieving high enantiomeric purity, and how can they be addressed?
- Methodological Answer : Racemization during allyl ester synthesis can occur via sulfenate ester intermediates. Dynamic kinetic resolution (DKR) using Rh-catalyzed hydrogenation under low pressure (2–5 bar H2) enhances enantiomeric excess (ee) by maintaining equilibrium between sulfoxide and sulfenate ester . Chiral HPLC or circular dichroism (CD) spectroscopy are essential for monitoring ee.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
